![molecular formula C18H15F3N2O2S B2579774 2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851411-84-2](/img/structure/B2579774.png)
2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
The compound “2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide” has a molecular formula of C18H15F3N2O2S. Its average mass is 380.384 Da and its monoisotopic mass is 380.080627 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are based on its molecular structure. It has a molecular formula of C18H15F3N2O2S, an average mass of 380.384 Da, and a monoisotopic mass of 380.080627 Da .Scientific Research Applications
Synthesis and Antimicrobial Activity
A variety of related compounds have been synthesized and evaluated for their potential antimicrobial activities. For instance, a series of thiazolidin-4-one derivatives exhibited significant in vitro antibacterial and antifungal activities, suggesting a feasible structure-activity relationship for similar compounds (Baviskar, Khadabadi, & Deore, 2013). This area of research highlights the potential for compounds like 2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide to serve as scaffolds or active agents in antimicrobial studies.
Structural Analysis and Crystallography
Crystal structure analysis is crucial for understanding the molecular geometry and potential interactions of compounds. Studies such as the elucidation of crystal structures of N-aryl acetamide derivatives provide insights into the molecular conformations and the impact of substitutions on structural properties (Cai et al., 2009). This type of research is fundamental for the rational design of compounds with desired biological or chemical properties.
Novel Syntheses and Biological Activity
Research into the synthesis of novel heteroatomic compounds based on phenylthiourea and acetophenone demonstrates the exploration of new synthetic methods and the assessment of biological activities, including antioxidant effects and potential drug development (Farzaliyev et al., 2020). Such studies underscore the versatility of similar compounds in various biological applications and their potential contributions to pharmaceutical sciences.
Antiviral and Virucidal Research
The antiviral and virucidal activities of certain derivatives, including their potential to reduce viral replication, signify another vital area of application (Wujec et al., 2011). Research in this domain can lead to the development of new therapeutic agents against various viral pathogens, demonstrating the broad utility of such compounds in medicinal chemistry.
Future Directions
The future directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activities. For instance, the synthesis of similar compounds has been studied for their potential as anodic materials for electrochromic devices . Furthermore, indole derivatives have been studied for their diverse biological activities and potential therapeutic possibilities .
properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c1-23-10-16(14-4-2-3-5-15(14)23)26-11-17(24)22-12-6-8-13(9-7-12)25-18(19,20)21/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXQIQAVHOGKGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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